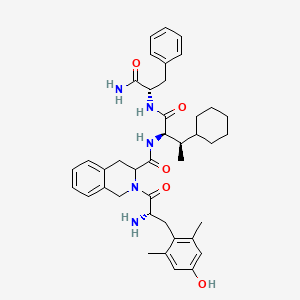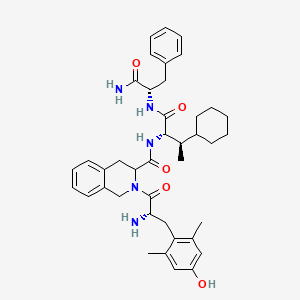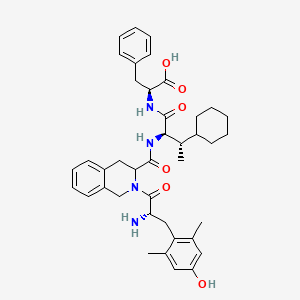![molecular formula C26H28N2O3 B10849063 N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRL-0667 is a potent noncovalent inhibitor of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). This compound has shown significant potential in inhibiting viral replication in Vero E6 cells without cytotoxicity . It has been studied extensively for its effectiveness against various strains of coronaviruses, including the newly emerged SARS-CoV-2 .
Preparation Methods
The synthetic route for GRL-0667 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized using a combination of organic reactions, including amide bond formation and aromatic substitution. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a purity of over 98% . Industrial production methods are similar but scaled up to produce larger quantities while maintaining the same level of purity and stability.
Chemical Reactions Analysis
GRL-0667 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Aromatic substitution reactions are common, where different substituents can be introduced to the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
GRL-0667 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving the inhibition of viral proteases.
Biology: The compound is studied for its effects on viral replication and its potential as an antiviral agent.
Mechanism of Action
GRL-0667 exerts its effects by inhibiting the papain-like protease (PLpro) of coronaviruses. This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of PLpro, GRL-0667 prevents the enzyme from performing its function, thereby inhibiting viral replication . The molecular targets include specific amino acids within the active site of PLpro, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
GRL-0667 is compared with other similar compounds, such as GRL-0617 and Mycophenolic acid. While all these compounds inhibit PLpro, GRL-0667 has shown higher binding affinity and potency . The unique structure of GRL-0667 allows for greater interaction with the binding site, making it a more effective inhibitor. Similar compounds include:
GRL-0617: Another potent inhibitor of PLpro with slightly lower binding affinity.
Mycophenolic acid: Known for its antiviral properties but with different binding characteristics.
Grazoprevir, Telaprevir, and Boceprevir: These are anti-HCV drugs that also show effectiveness against PLpro.
GRL-0667 stands out due to its higher potency and unique interaction with the viral protease, making it a promising candidate for further research and development in antiviral therapies.
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3/c1-18(22-8-4-6-20-5-2-3-7-23(20)22)28-13-11-21(12-14-28)26(29)27-16-19-9-10-24-25(15-19)31-17-30-24/h2-10,15,18,21H,11-14,16-17H2,1H3,(H,27,29)/t18-/m1/s1 |
InChI Key |
IVXBCFLWMPMSAP-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


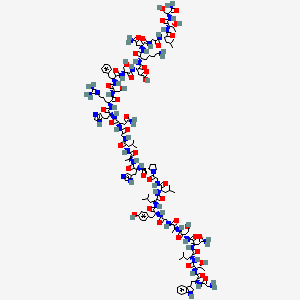
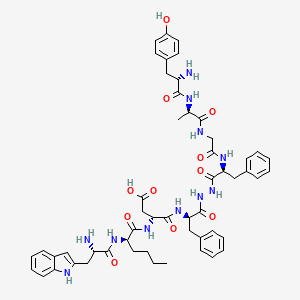
![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)
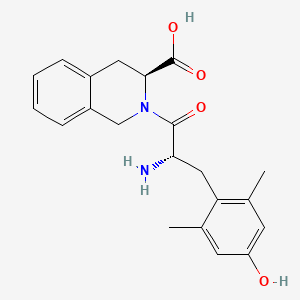
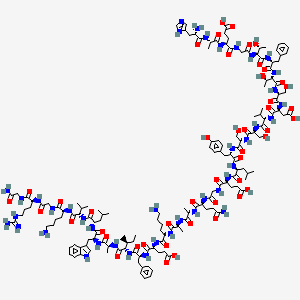
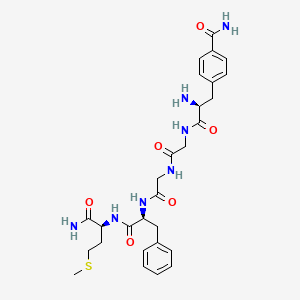
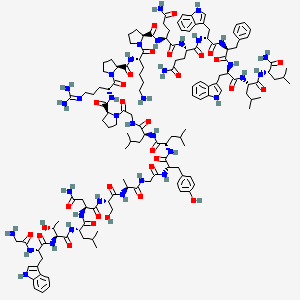
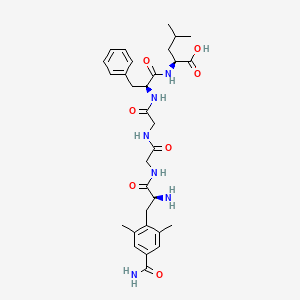
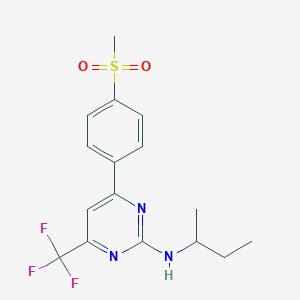

![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
